Cas no 2158-02-3 (Morpholine-4-carboxamide)

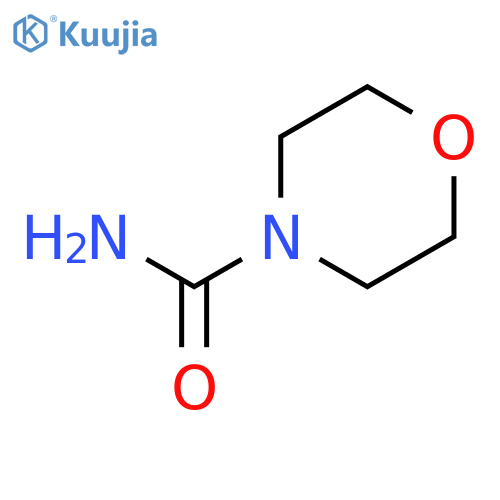

Morpholine-4-carboxamide structure

商品名:Morpholine-4-carboxamide

Morpholine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- Morpholine-4-carboxamide

- 4-Morpholinecarboxamide

- 4-Morpholincarboxamid

- carbamyl morpholine

- F3307-0044

- Morpholin-4-carbamid

- morpholine-4-carboxylic acid amide

- N-morpholinecarboxamide

- NS00026910

- CS-0144907

- morpholinamide

- NSC-10542

- morpholine amide

- ZKWFSTHEYLJLEL-UHFFFAOYSA-N

- 2158-02-3

- NSC 10542

- EN300-44832

- AI3-61349

- SCHEMBL78979

- AT-159/40222951

- morpholino amide

- MFCD00085717

- EINECS 218-474-4

- AS-47545

- NSC10542

- morpholineamide

- A925120

- DTXSID10175930

- Z57474300

- AKOS000137387

- F14225

- VU0609701-1

- ALBB-023831

- DB-332448

-

- MDL: MFCD00085717

- インチ: InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8)

- InChIKey: ZKWFSTHEYLJLEL-UHFFFAOYSA-N

- ほほえんだ: O=C(N1CCOCC1)N

計算された属性

- せいみつぶんしりょう: 130.07400

- どういたいしつりょう: 130.074

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 55.6A^2

じっけんとくせい

- 密度みつど: 1.216

- ふってん: 252.7°C at 760 mmHg

- フラッシュポイント: 106.7°C

- 屈折率: 1.504

- PSA: 55.56000

- LogP: 0.03550

Morpholine-4-carboxamide セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

Morpholine-4-carboxamide 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Morpholine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414352-25 g |

Morpholine-4-carboxamide; . |

2158-02-3 | 25 g |

€807.00 | 2023-07-19 | ||

| abcr | AB414352-5 g |

Morpholine-4-carboxamide; . |

2158-02-3 | 5 g |

€297.00 | 2023-07-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-354094-1g |

morpholine-4-carboxamide, |

2158-02-3 | 1g |

¥1564.00 | 2023-09-05 | ||

| Enamine | EN300-44832-0.05g |

morpholine-4-carboxamide |

2158-02-3 | 95% | 0.05g |

$19.0 | 2023-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-354094-1 g |

morpholine-4-carboxamide, |

2158-02-3 | 1g |

¥1,564.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-354094A-5 g |

morpholine-4-carboxamide, |

2158-02-3 | 5g |

¥4,701.00 | 2023-07-11 | ||

| Enamine | EN300-44832-2.5g |

morpholine-4-carboxamide |

2158-02-3 | 95% | 2.5g |

$88.0 | 2023-04-26 | |

| Aaron | AR00BVU1-5g |

Morpholine-4-carboxamide |

2158-02-3 | 98% | 5g |

$207.00 | 2025-01-24 | |

| abcr | AB414352-1g |

Morpholine-4-carboxamide; . |

2158-02-3 | 1g |

€142.00 | 2025-02-20 | ||

| Ambeed | A334220-1g |

Morpholine-4-carboxamide |

2158-02-3 | 95% | 1g |

$49.0 | 2025-02-25 |

Morpholine-4-carboxamide 関連文献

-

Marcus Baumann,Ian R. Baxendale,Steven V. Ley,Nikzad Nikbin,Christopher D. Smith Org. Biomol. Chem. 2008 6 1587

-

Niu-niu Zhang,Zhi-yong Liu,Jie Liang,Yun-xiang Tang,Lu Qian,Ya-min Gao,Tian-yu Zhang,Ming Yan Med. Chem. Commun. 2018 9 1293

-

Lise Baiget,Andrei S. Batsanov,Philip W. Dyer,Mark A. Fox,Martin J. Hanton,Judith A. K. Howard,Philip K. Lane,Sophia A. Solomon Dalton Trans. 2008 1043

-

Lata Tiwari,Varun Kumar,Bhuvesh Kumar,Dinesh Mahajan RSC Adv. 2018 8 21585

-

Shridhar Bhat,Joong Sup Shim,Feiran Zhang,Curtis Robert Chong,Jun O. Liu Org. Biomol. Chem. 2012 10 2979

2158-02-3 (Morpholine-4-carboxamide) 関連製品

- 38952-62-4(Dimorpholinomethanone)

- 38952-61-3(N,N-Dimethylmorpholine-4-carboxamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2158-02-3)Morpholine-4-carboxamide

清らかである:99%

はかる:5g

価格 ($):200.0